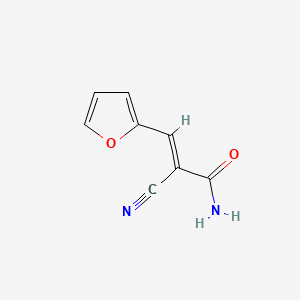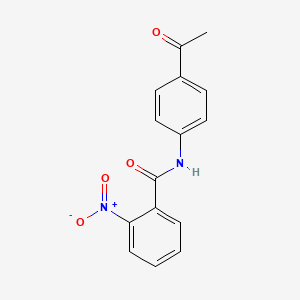![molecular formula C14H14N4O4 B5780842 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse range of biological activities. The unique molecular structure of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and microorganisms. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) in lab experiments is its potent biological activity. It has been shown to have a range of antimicrobial and anticancer activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole). One potential direction is the development of new drugs based on this compound. It has been shown to have potent antimicrobial and anticancer activities, making it a promising candidate for drug development. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to determine how it inhibits the growth of cancer cells and microorganisms. Finally, future research could focus on the synthesis of new derivatives of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) with enhanced biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) involves the reaction of 1,4-phenylenediamine with glyoxal in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. This synthesis method has been optimized to produce high yields of pure 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole).
Aplicaciones Científicas De Investigación
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been found to have potent antimicrobial and anticancer activities, making it a potential lead compound for the development of new drugs in these areas.
Propiedades
IUPAC Name |
3-methyl-5-[[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-9-15-13(21-17-9)7-19-11-3-5-12(6-4-11)20-8-14-16-10(2)18-22-14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXPLAGUSRWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)OCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-[Benzene-1,4-diylbis(oxymethanediyl)]bis(3-methyl-1,2,4-oxadiazole) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)